molecular formula C18H18N4S2 B12674313 2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone CAS No. 2814-60-0

2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone

Cat. No.: B12674313
CAS No.: 2814-60-0
M. Wt: 354.5 g/mol
InChI Key: CPOBTYJRKAJERX-YAFCTCPESA-N
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Description

2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone is a complex organic compound that belongs to the benzothiazolone family This compound is characterized by its unique structure, which includes a benzothiazolone core with an ethyl group and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone typically involves the reaction of 3-ethyl-2(3H)-benzothiazolone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, in-line monitoring, and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone include other benzothiazolone derivatives with different substituents and hydrazone linkages. Examples include:

  • 2(3H)-Benzothiazolone, 3-methyl-, (3-methyl-2(3H)-benzothiazolylidene)hydrazone
  • 2(3H)-Benzothiazolone, 3-phenyl-, (3-phenyl-2(3H)-benzothiazolylidene)hydrazone

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Biological Activity

2(3H)-Benzothiazolone derivatives, particularly those containing hydrazone functionalities, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone, exploring its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of benzothiazolone hydrazones typically involves the condensation of benzothiazolone derivatives with hydrazine or its derivatives. The specific compound in focus can be synthesized through the following general reaction scheme:

  • Starting Materials : 2(3H)-Benzothiazolone and an appropriate hydrazine derivative.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent under reflux conditions.
  • Yield : Yields for such reactions can vary but are often reported in the range of 55% to 91% depending on the specific conditions and substituents involved .

Antimalarial Activity

Research has indicated that certain benzothiazole hydrazones exhibit significant antimalarial activity. For instance, a study highlighted a series of conjugated hydrazones that demonstrated potent activity against Plasmodium falciparum, particularly in chloroquine-resistant strains. The lead compound from this series was noted for its ability to chelate free iron and inhibit heme polymerization, which is crucial for the survival of the malaria parasite .

Inhibition of Cholinesterases

Another area of interest is the inhibition of cholinesterases (ChEs). Benzothiazolone derivatives have been evaluated for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase. In vitro studies showed that some compounds exhibited IC50 values lower than standard inhibitors, indicating potential use in treating neurodegenerative diseases such as Alzheimer's .

Antifungal and Cytotoxic Properties

Hydrazone derivatives containing the benzothiazolone moiety have also been investigated for their antifungal properties. A study reported that several synthesized hydrazones demonstrated excellent fungicidal activity against various fungal strains. Additionally, cytotoxicity assays against cancer cell lines (e.g., MCF-7) revealed promising results, suggesting potential applications in cancer therapy .

Structure-Activity Relationships (SAR)

The biological activity of benzothiazolone hydrazones is influenced by their structural features. Key factors affecting their efficacy include:

  • Substituents on the Benzothiazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly alter biological activity.
  • Hydrazone Linkage : The nature of the hydrazine used (e.g., alkyl vs. aryl) can impact both solubility and interaction with biological targets.
  • Geometric Configuration : The E/Z configuration of the hydrazone linkage may influence binding affinity to target enzymes or receptors .

Case Study 1: Antimalarial Efficacy

A compound identified as 5f was synthesized as part of a series of benzothiazole hydrazones. In vitro tests showed that it effectively inhibited the growth of P. falciparum with an IC50 value significantly lower than that of existing antimalarial drugs. Furthermore, in vivo studies using murine models demonstrated prolonged survival rates in infected mice treated with this compound .

Case Study 2: Cholinesterase Inhibition

In a comparative study, several benzothiazolone derivatives were synthesized and tested for their inhibitory effects on ChEs. Compounds exhibiting strong inhibition were further evaluated for their potential neuroprotective effects in animal models, showing promise as therapeutic agents for Alzheimer's disease .

Properties

CAS No.

2814-60-0

Molecular Formula

C18H18N4S2

Molecular Weight

354.5 g/mol

IUPAC Name

(E)-3-ethyl-N-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine

InChI

InChI=1S/C18H18N4S2/c1-3-21-13-9-5-7-11-15(13)23-17(21)19-20-18-22(4-2)14-10-6-8-12-16(14)24-18/h5-12H,3-4H2,1-2H3/b19-17-,20-18+

InChI Key

CPOBTYJRKAJERX-YAFCTCPESA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=N/N=C\3/N(C4=CC=CC=C4S3)CC

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NN=C3N(C4=CC=CC=C4S3)CC

Origin of Product

United States

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